单唾液酸神经节苷脂 GM1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

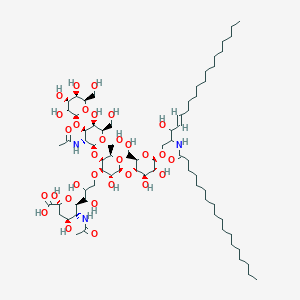

Monosialoganglioside GM1 is a major sialoglycolipid of neuronal membranes . It is a member of the ganglio series of gangliosides which contain one sialic acid residue . GM1 has important physiological properties and impacts neuronal plasticity and repair mechanisms, and the release of neurotrophins in the brain .

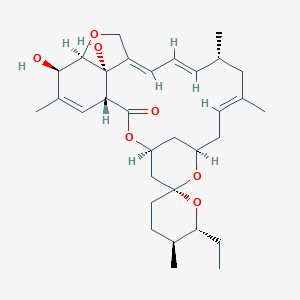

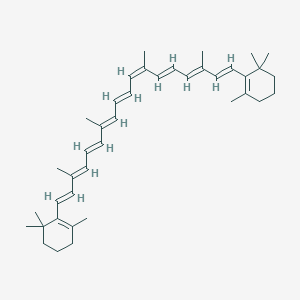

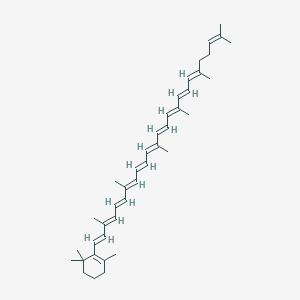

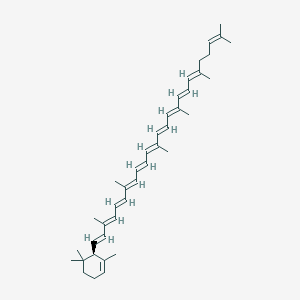

Molecular Structure Analysis

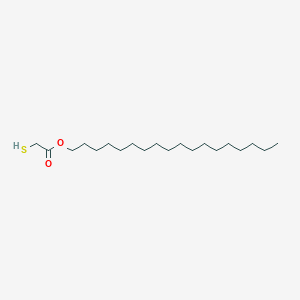

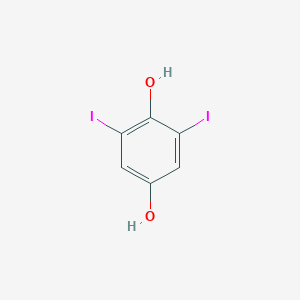

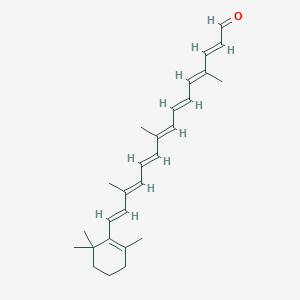

GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . The structure of GM1 was established in 1963 . It is a monosialo-glycosphingolipid (GSL) belonging to the gangliotetrahexosyl series .

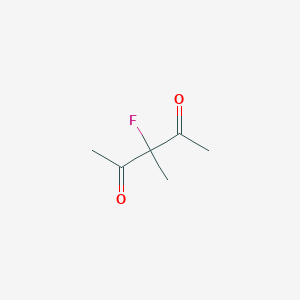

Chemical Reactions Analysis

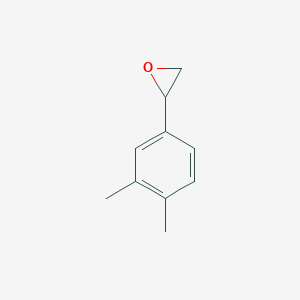

A quantitative high-performance liquid chromatographic method for the analysis of monosialogangliosides as their perbenzoyl derivatives has been devised . Samples containing as little as 3 nmol were converted to their perbenzoyl derivatives by reaction with 0.1 ml of 10% benzoyl chloride in pyridine at 60°C for 1 hr .

Physical And Chemical Properties Analysis

GM1 displays a well-balanced amphiphilic behavior that allows it to establish strong both hydrophobic and hydrophilic interactions . The peculiar structure of GM1 reduces the fluidity of the plasma membrane which implies a retention and enrichment of the ganglioside in specific membrane domains called lipid rafts .

科学研究应用

化疗引起的周围神经病变的预防

神经节苷脂单唾液酸(GM1)已被研究用于其预防化疗引起的周围神经病变(CIPN)的潜力,这是一种剂量限制性副作用,通常会导致长期发病率 . 虽然数据没有证实 GM1 在预防奥沙利铂诱导的周围神经病变方面的有效性,但 GM1 可能能够预防紫杉醇诱导的周围神经病变 .

2. 脊髓损伤诱发的炎症的减弱 GM1 被证明可以减弱脊髓损伤 (SCI) 后的炎症。 它抑制 SCI 诱导的炎症活性、iNOS 和 COX-2 蛋白表达,并减弱 NF-κB 和 TLR4 信号通路的激活 . GM1 的给药也显着改善了 SCI 诱导的后肢运动功能障碍 .

3. 大肠杆菌热不稳定肠毒素的检测 来自牛脑的 GM1 已被用于 GM1 捕获酶联免疫吸附测定 (ELISA) 中,用于定量霍乱毒素 B 亚基 (CTB)-p277 蛋白积累,以检测大肠杆菌热不稳定肠毒素 (LT-B) .

4. 减少癌症治疗毒性和增强抗肿瘤免疫力 GM1 胶束已被研究用于其降低癌症治疗毒性和增强抗肿瘤免疫力的潜力。 用 GM1-Ptx 胶束治疗接种了高转移性肿瘤细胞的小鼠导致生存率显着提高,靶器官转移减少,以及临床指标的显着改善 .

作用机制

Target of Action

GM1 interacts with several targets in the CNS. It has been shown to activate tyrosine kinase receptors (Trk), which naturally serve as nerve growth factor receptors . GM1 also targets astrocytes, promoting glycolysis, leading to glucose uptake and lactate release . Furthermore, GM1-bound amyloid β-peptides have been found in patients’ brains exhibiting early pathological changes of Alzheimer’s disease .

Mode of Action

The mode of action of GM1 is multifaceted. It has a direct interaction with its targets, leading to various changes. For instance, GM1’s interaction with Trk receptors triggers neuronal differentiation . In astrocytes, GM1 stimulates the expression of several genes involved in the regulation of glucose metabolism . Moreover, non-micellar GM1 can modulate Aβ40 aggregation, resulting in the formation of stable, short, rod-like, and cytotoxic Aβ40 protofibrils .

Biochemical Pathways

GM1 influences several biochemical pathways. It has been shown to suppress the spinal cord injury-induced upregulation of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α, thereby inhibiting the TLR4/NF-κB pathway . Additionally, GM1 can modulate Aβ40 aggregation, which is relevant in the context of Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of GM1 have been studied in both humans and animals. In humans, GM1 enters the bloodstream rapidly, reaches a maximal level after 48–72 h, and has an elimination half-life of 60–75 h . In rats, the clearance and volume of distribution of GM1 were estimated to be 0.0942 L/h and 3.27 L for GM1-A, and 0.0714 L/h and 2.82 L for GM1-B, respectively .

Result of Action

The action of GM1 leads to various molecular and cellular effects. It has been shown to alleviate inflammation and improve motor function after spinal cord injury . GM1 also enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes when neurons are cultured in the presence of astrocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GM1. For instance, the ganglioside pattern undergoes changes during aging, with an increased proportion of b-series gangliosides and a reduced content of a-series gangliosides, including GM1 . This suggests that the physiological environment and state of the organism can impact the action of GM1.

未来方向

属性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(86)76-44(45(83)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-99-69-61(93)59(91)63(50(38-79)102-69)104-71-62(94)67(98-41-47(85)55(87)66-53(74-42(3)81)46(84)35-73(97,107-66)72(95)96)64(51(39-80)103-71)105-68-54(75-43(4)82)65(57(89)49(37-78)100-68)106-70-60(92)58(90)56(88)48(36-77)101-70/h31,33,44-51,53-71,77-80,83-85,87-94,97H,5-30,32,34-41H2,1-4H3,(H,74,81)(H,75,82)(H,76,86)(H,95,96)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVNZJJSHZYAS-ALSOZVJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)OCC(C([C@H]5[C@@H]([C@H](C[C@](O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H131N3O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1546.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37758-47-7 |

Source

|

| Record name | G(M1) Ganglioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037758477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。